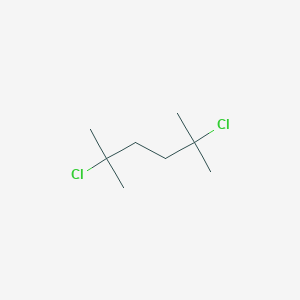

2,5-Dichloro-2,5-dimethylhexane

Description

Properties

IUPAC Name |

2,5-dichloro-2,5-dimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Cl2/c1-7(2,9)5-6-8(3,4)10/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTAGCWQAIXJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(C)(C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064145 | |

| Record name | Hexane, 2,5-dichloro-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6223-78-5 | |

| Record name | 2,5-Dichloro-2,5-dimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6223-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 2,5-dichloro-2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006223785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6223-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexane, 2,5-dichloro-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 2,5-dichloro-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-2,5-dimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5-Dichloro-2,5-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

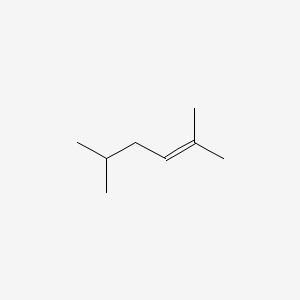

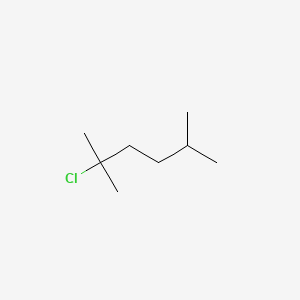

2,5-Dichloro-2,5-dimethylhexane is a halogenated alkane with the molecular formula C₈H₁₆Cl₂. Its structure consists of a hexane (B92381) backbone with two chlorine atoms and two methyl groups substituted at the 2 and 5 positions. This symmetrical molecule serves as a valuable intermediate in organic synthesis and is often studied in educational settings as a classic example of an S(_N)1 reaction product. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and key spectral data for its characterization.

Physical and Chemical Properties

This compound is a white crystalline solid at room temperature.[1] Its physical and chemical properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₆Cl₂ | [1][2] |

| Molecular Weight | 183.12 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 63-64 °C | [1] |

| Boiling Point | 194 °C | [1] |

| Density | 0.998 g/cm³ | [1] |

| Vapor Pressure | 0.632 mmHg at 25°C |

Solubility

| Solvent | Solubility | Source |

| Chloroform | Sparingly soluble | [1] |

| Dichloromethane | Sparingly soluble | [1] |

| Diethyl Ether | Soluble | [1] |

| Methanol | Soluble | [1] |

Chemical Reactivity and Synthesis

The primary chemical reactivity of this compound involves nucleophilic substitution reactions, where the chlorine atoms can be displaced by nucleophiles. The tertiary nature of the carbon atoms attached to the chlorine atoms favors an S(_N)1 reaction mechanism.

Synthesis via S(_N)1 Reaction

This compound is commonly synthesized from 2,5-dimethylhexane-2,5-diol by reaction with concentrated hydrochloric acid.[1][2] The reaction proceeds through a tertiary carbocation intermediate, which is characteristic of an S(_N)1 pathway.

The synthesis of this compound from 2,5-dimethylhexane-2,5-diol in the presence of concentrated hydrochloric acid is a classic example of a unimolecular nucleophilic substitution (S(_N)1) reaction. The mechanism can be described in the following steps:

-

Protonation of the Hydroxyl Group: The hydroxyl group of the tertiary alcohol is protonated by the strong acid (HCl) to form a good leaving group (water).

-

Formation of a Tertiary Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation. This is the rate-determining step of the reaction.

-

Nucleophilic Attack by Chloride Ion: The chloride ion (Cl⁻) from HCl, acting as a nucleophile, attacks the electrophilic carbocation to form the final product.

This process occurs at both ends of the symmetrical 2,5-dimethylhexane-2,5-diol molecule.

Caption: S(_N)1 Reaction Mechanism for the Synthesis of this compound.

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol is adapted from established laboratory procedures for the synthesis of this compound.[2]

-

2,5-Dimethylhexane-2,5-diol (10.0 g)

-

Concentrated Hydrochloric Acid (150 mL)

-

Deionized Water

-

Hexane

-

Anhydrous Sodium Sulfate

-

In a 500 mL flask, add 10.0 g of 2,5-dimethylhexane-2,5-diol.

-

To this, add 150 mL of concentrated hydrochloric acid and stir the solution at ambient temperature for 1 hour.

-

Add 100 mL of water to the reaction mixture.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with deionized water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from hexane or by flash chromatography using hexane as the eluent.

-

Dry the purified product under vacuum to yield white crystals of this compound.

Caption: Experimental Workflow for the Synthesis of this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Assignment | Source |

| ¹H NMR | 1.61 | singlet | -CH₃ | [1] |

| 1.96 | singlet | -CH₂- | [1] | |

| ¹³C NMR | 32.52 | - | -CH₃ | [1] |

| 41.14 | - | -CH₂- | [1] | |

| 70.35 | - | -C(Cl)- | [1] |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 182 and 184, corresponding to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The fragmentation pattern is dominated by the loss of a chlorine atom and subsequent cleavage of the carbon-carbon bonds.

| m/z | Proposed Fragment | Notes |

| 182/184 | [C₈H₁₆Cl₂]⁺ | Molecular ion peak |

| 147/149 | [C₈H₁₆Cl]⁺ | Loss of a chlorine radical |

| 111 | [C₈H₁₅]⁺ | Loss of HCl from [C₈H₁₆Cl]⁺ |

| 69 | [C₅H₉]⁺ | Cleavage of the C3-C4 bond |

| 57 | [C₄H₉]⁺ | Tertiary butyl cation |

Safety Information

This compound is classified as a skin and eye irritant. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties, synthesis, and spectral characterization of this compound. The data and protocols presented herein are intended to be a valuable resource for researchers and scientists working with this compound in various applications within organic synthesis and materials science.

References

An In-depth Technical Guide to 2,5-Dichloro-2,5-dimethylhexane

CAS Number: 6223-78-5 Molecular Formula: C₈H₁₆Cl₂ IUPAC Name: 2,5-dichloro-2,5-dimethylhexane

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Physicochemical and Spectroscopic Data

This compound is a white crystalline solid at room temperature.[1][2] Its symmetric structure, featuring two tertiary chlorides, makes it a valuable precursor in various chemical transformations.[3]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is generally stable under recommended storage conditions but is incompatible with strong oxidizing agents.[4][5] Hazardous decomposition products upon combustion include carbon oxides and hydrogen chloride.[4]

| Property | Value | Reference(s) |

| Molecular Weight | 183.12 g/mol | [3][6] |

| Melting Point | 63-64 °C | [3] |

| Boiling Point | 194 °C (at 760 mmHg) | [3] |

| Density | ~1.0 g/cm³ | [3] |

| Refractive Index | 1.44 | [4] |

| Solubility | Sparingly soluble in chloroform (B151607) and dichloromethane (B109758); soluble in diethyl ether and methanol. | [3] |

| Appearance | White to pale beige solid. | [1][2] |

| XLogP3 | 3.4 | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

| Spectroscopy | Peak Assignments / Interpretation | Reference(s) |

| ¹H NMR (CDCl₃) | δ 1.58 (s, 12H, -CH₃), δ 1.93 (s, 4H, -CH₂-) | |

| ¹³C NMR (CDCl₃) | δ 32.52 (-CH₃), δ 41.14 (-CH₂-), δ 70.35 (-C(Cl)-) | |

| Infrared (IR) | ~2950 cm⁻¹ (C-H stretch), ~1450 cm⁻¹ (C-H bend), 600-800 cm⁻¹ (C-Cl stretch) | [7][8] |

| Mass Spec (EI-MS) | Molecular Ion (M⁺) at m/z = 183. Isotopic patterns characteristic of two chlorine atoms are expected. | [3] |

Synthesis and Reaction Mechanisms

The primary and most documented synthesis of this compound is through a unimolecular nucleophilic substitution (Sₙ1) reaction.[9]

Sₙ1 Synthesis Mechanism

The reaction proceeds by treating the precursor, 2,5-dimethyl-2,5-hexanediol (B89615), with concentrated hydrochloric acid. The acid serves as both a proton source to create a good leaving group (water) and as a source of the chloride nucleophile. The mechanism involves the formation of a stable tertiary carbocation intermediate.

Caption: Sₙ1 reaction mechanism for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and a key application of this compound.

Synthesis of this compound

This protocol is adapted from established procedures for the Sₙ1 reaction of 2,5-dimethyl-2,5-hexanediol with concentrated hydrochloric acid.[10]

Materials:

-

2,5-dimethyl-2,5-hexanediol (1.0 eq)

-

Concentrated Hydrochloric Acid (12 M)

-

Deionized Water

-

Round-bottom flask, magnetic stirrer, Buchner funnel, vacuum flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethyl-2,5-hexanediol (e.g., 10.0 g, 68.4 mmol).

-

Acid Addition: In a fume hood, carefully and with gentle stirring, add concentrated hydrochloric acid (e.g., 80 mL). The diol will gradually dissolve, and a white precipitate of the product will form.

-

Reaction: Stir the resulting mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding deionized water (e.g., 100 mL).

-

Isolation: Collect the white solid precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filtered solid thoroughly with deionized water until the filtrate is neutral (pH ~7).

-

Drying: Dry the purified solid under vacuum to afford this compound as a white crystalline product. Typical yields are in the range of 70-85%.

Caption: Experimental workflow for the synthesis and purification of the target compound.

Representative Application: Friedel-Crafts Alkylation

This compound is an effective alkylating agent in Friedel-Crafts reactions, used to synthesize complex molecules such as synthetic retinoid X receptor (RXR) agonists.[9] The following is a general protocol for the alkylation of an aromatic compound (e.g., a monosubstituted benzene) using this reagent.

Materials:

-

Aromatic Substrate (e.g., toluene) (excess)

-

This compound (1.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (catalyst, ~0.1-0.3 eq)

-

Anhydrous, non-polar solvent (e.g., dichloromethane or nitrobenzene)

-

Ice-cold water, saturated sodium bicarbonate solution, brine

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

-

Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer

Procedure:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen). Equip it with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Catalyst Suspension: Charge the flask with the anhydrous aromatic substrate and the anhydrous solvent. Cool the mixture in an ice bath and add the anhydrous aluminum chloride catalyst portion-wise with stirring.

-

Reagent Addition: Dissolve this compound in a minimal amount of the anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the stirred, cooled catalyst suspension over 30-60 minutes.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction may require gentle heating to proceed to completion. Monitor by TLC.

-

Work-up: Cool the reaction mixture in an ice bath and quench by slowly adding ice-cold water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the alkylated aromatic compound.

Caption: Logical pathway for the Friedel-Crafts alkylation using the title compound.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6][11] It may also cause respiratory irritation.[4][5]

GHS Hazard Information

| Hazard Class | GHS Classification |

| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation)[11] |

| Skin Corrosion/Irritation | Category 2[4] |

| Eye Damage/Irritation | Category 2A[4] |

| STOT-SE | Category 3 (Respiratory Irritation)[5] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[5]

First Aid Measures

-

Inhalation: Move the person to fresh air. Seek medical attention if breathing is difficult.[11]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]

Applications in Research and Development

The unique bifunctional and sterically hindered structure of this compound makes it a valuable building block in several areas:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of complex molecules with potential therapeutic applications. A notable example is its use in creating synthetic agonists for the retinoid X receptor (RXR), a target in cancer therapy.[9]

-

Catalyst Development: The compound is used to prepare substituted bis-indenyl ligands, which are precursors to metallocene catalysts. These catalysts are employed in the stereoselective polymerization of olefins like propylene.

-

Organic Synthesis: Its ability to generate stable tertiary carbocations makes it a reliable reagent for Friedel-Crafts alkylation reactions to produce highly branched aromatic structures.[9]

This guide provides a detailed technical overview of this compound. For further information, consulting the referenced safety data sheets and scientific literature is highly recommended.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound|CAS 6223-78-5 [benchchem.com]

- 4. aksci.com [aksci.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Hexane, 2,5-dichloro-2,5-dimethyl- | C8H16Cl2 | CID 80360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound CAS#: 6223-78-5 [m.chemicalbook.com]

- 11. echemi.com [echemi.com]

Physical properties of 2,5-Dichloro-2,5-dimethylhexane

An In-depth Technical Guide on the Physical Properties of 2,5-Dichloro-2,5-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of this compound (CAS No. 6223-78-5), a chlorinated alkane with applications in organic synthesis. This document collates available data on its molecular and physical characteristics, outlines experimental protocols for its synthesis and property determination, and presents visual representations of key processes and concepts to aid in its practical application and theoretical understanding.

Chemical Identity and Structure

This compound is a symmetrical halogenated hydrocarbon. Its structure consists of a six-carbon hexane (B92381) backbone with two chlorine atoms and two methyl groups substituted at the 2 and 5 positions.

Tabulated Physical Properties

The following tables summarize the key quantitative physical properties of this compound based on available data.

| Property | Value | Source(s) |

| Molecular Weight | 183.12 g/mol | [1][2][5][6][7][10] |

| Melting Point | 63-64 °C | [1][4][5][6][8] |

| Boiling Point | 194 °C at 760 mmHg | [1][4][5][6] |

| Density | Approximately 1.0 g/cm³ | [4][5] |

| Physical State | Solid at room temperature | [1][5][6] |

| Solubility Profile | |

| Soluble in | Diethyl ether, methanol, hexane.[5][11] |

| Sparingly soluble in | Chloroform, dichloromethane.[5][8][9] |

Experimental Protocols

Synthesis of this compound via Sₙ1 Reaction

This compound is commonly synthesized from 2,5-dimethylhexane-2,5-diol through a unimolecular nucleophilic substitution (Sₙ1) reaction with concentrated hydrochloric acid.[5][7][9][12][13][14][15][16] The tertiary alcohol groups are protonated, forming good leaving groups (water), which then depart to generate stable tertiary carbocations. These carbocations are subsequently attacked by chloride ions to yield the final product.

Materials:

-

2,5-dimethylhexane-2,5-diol

-

Concentrated hydrochloric acid (12 M)

-

Deionized water

-

25 mL round-bottom flask

-

Magnetic stir bar and stir plate

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Weigh 0.25 g of 2,5-dimethylhexane-2,5-diol and add it to a 25 mL round-bottom flask containing a magnetic stir bar.[12][14]

-

In a chemical fume hood, carefully add 2 mL of concentrated hydrochloric acid to the flask.

-

Stir the mixture at room temperature. The reaction progress can be monitored using thin-layer chromatography (TLC).[12][14]

-

Once the reaction is complete (typically after 15-20 minutes, as confirmed by TLC), add 10 mL of deionized water to the reaction mixture to precipitate the product.[12]

-

Collect the solid product by vacuum filtration using a Büchner funnel.[12][14]

-

Wash the collected solid with a small amount of cold deionized water to remove any remaining acid.

-

Dry the product on the filter paper by drawing air through the funnel for 30-40 minutes.[14]

-

The final product is a white crystalline solid.[5]

Determination of Melting Point

The melting point of the synthesized this compound can be determined using a standard melting point apparatus.

Materials:

-

Dried, purified this compound

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Finely crush a small sample of the dry crystalline product.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point (63-64 °C).

-

Decrease the heating rate to approximately 1-2 °C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Determination of Solubility

The solubility of this compound in various solvents can be qualitatively assessed.

Materials:

-

Small test tubes

-

Samples of this compound

-

A selection of solvents (e.g., water, hexane, methanol, diethyl ether, chloroform)

Procedure:

-

Place a small, consistent amount (e.g., 10 mg) of this compound into separate test tubes.

-

Add a small volume (e.g., 1 mL) of a solvent to a test tube.

-

Agitate the mixture and observe if the solid dissolves completely.

-

Record the substance as soluble, sparingly soluble, or insoluble in that particular solvent.

-

Repeat the process for each of the selected solvents.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Physical Property Determination Workflow

Caption: Workflow for the determination of key physical and spectral properties.

Structure-Solubility Relationship

Caption: Relationship between molecular structure and solubility of the compound.

Spectral Information

While detailed spectral data is not extensively published, the expected peaks in an Infrared (IR) spectrum can be predicted based on the molecule's functional groups.

-

C-H Stretching: Peaks are expected in the range of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.[17]

-

C-H Bending: Vibrations for the bending of C-H bonds are anticipated between 1375-1450 cm⁻¹.[17]

-

C-Cl Stretching: The presence of carbon-chlorine bonds should give rise to peaks in the region of 600-800 cm⁻¹.[17]

Safety and Handling

This compound is classified as an irritant.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[6] Harmful if swallowed or in contact with skin.[2][4][18]

-

Precautions: Handle in a well-ventilated area, preferably a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][6] Avoid breathing dust.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1] Some suppliers recommend storage under an inert gas at 2-8°C.[9][16]

-

Incompatible Materials: Strong oxidizing agents.[6]

-

Hazardous Decomposition Products: Combustion may produce carbon oxides and hydrogen chloride.[4][6]

References

- 1. This compound | 6223-78-5 [sigmaaldrich.com]

- 2. Hexane, 2,5-dichloro-2,5-dimethyl- | C8H16Cl2 | CID 80360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | CAS#:6223-78-5 | Chemsrc [chemsrc.com]

- 5. This compound|CAS 6223-78-5 [benchchem.com]

- 6. aksci.com [aksci.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. This compound CAS#: 6223-78-5 [m.chemicalbook.com]

- 10. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. brainly.com [brainly.com]

- 12. notability.com [notability.com]

- 13. Synthesis of this compound by an SN1 Reaction - Dialnet [dialnet.unirioja.es]

- 14. datapdf.com [datapdf.com]

- 15. Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction | Semantic Scholar [semanticscholar.org]

- 16. This compound | 6223-78-5 [chemicalbook.com]

- 17. brainly.com [brainly.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 2,5-Dichloro-2,5-dimethylhexane: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, chemical properties, and a detailed experimental protocol for the synthesis of 2,5-dichloro-2,5-dimethylhexane. This halogenated alkane serves as a valuable building block in organic synthesis, particularly in the construction of complex molecular frameworks.

Molecular Structure and Properties

This compound is a symmetrical molecule featuring a six-carbon hexane (B92381) backbone. Key structural features include the presence of two chlorine atoms and two methyl groups, both attached to the second and fifth carbon atoms. This substitution pattern results in two tertiary alkyl halide centers within the molecule.

The IUPAC name for this compound is this compound.[1][2] Its chemical formula is C8H16Cl2.[1][2]

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C8H16Cl2[1][2] |

| Molecular Weight | 183.12 g/mol [2][3][4] |

| CAS Number | 6223-78-5[2] |

| Melting Point | 63-64 °C[3] |

| Boiling Point | Approximately 194 °C[3][5] |

| Density | Approximately 1.0 g/cm³[5] |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the reaction of 2,5-dimethylhexane-2,5-diol with concentrated hydrochloric acid.[2] This reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism, which is favored by the formation of a stable tertiary carbocation intermediate.[4]

Experimental Protocol: Synthesis via SN1 Reaction

This protocol is adapted from established procedures for the synthesis of this compound.

Materials:

-

2,5-dimethylhexane-2,5-diol

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 0.25 g of 2,5-dimethylhexane-2,5-diol.

-

Addition of Acid: Carefully add 2 mL of concentrated hydrochloric acid to the flask containing the diol.

-

Reaction: Stir the mixture at room temperature. As the hydrophilic diol reacts, it will dissolve. The formation of the hydrophobic dihalide product, this compound, will be observed as a precipitate.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding 10 mL of deionized water to the flask.

-

Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filtered solid with a small amount of cold deionized water to remove any remaining acid and water-soluble impurities.

-

Drying: Allow the product to dry thoroughly on the filter paper under vacuum. The final product is a white crystalline solid.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. notability.com [notability.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of this compound by an SN1 Reaction - Dialnet [dialnet.unirioja.es]

- 4. homework.study.com [homework.study.com]

- 5. ERIC - EJ913062 - Synthesis of this compound by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]

Synthesis of 2,5-Dichloro-2,5-dimethylhexane from 2,5-dimethyl-2,5-hexanediol

Synthesis of 2,5-Dichloro-2,5-dimethylhexane: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis of this compound from 2,5-dimethyl-2,5-hexanediol (B89615). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a mechanistic overview, and key quantitative data. The primary synthetic route discussed is the bimolecular nucleophilic substitution (SN1) reaction using concentrated hydrochloric acid.

Reaction Overview

The conversion of 2,5-dimethyl-2,5-hexanediol, a tertiary diol, to this compound is a classic example of an SN1 reaction.[1][2][3][4][5] In this process, the hydroxyl groups of the diol are treated with an excess of concentrated hydrochloric acid.[1][2][4][5] The strong acid protonates the hydroxyl groups, transforming them into excellent leaving groups (water). The subsequent departure of these leaving groups generates stable tertiary carbocations, which are then attacked by chloride ions to yield the final dichlorinated product.[3][6][7][8] As the relatively hydrophilic diol reacts, it dissolves, while the more hydrophobic dihalide product precipitates from the aqueous solution.[9]

Caption: Overall reaction for the synthesis of this compound.

Reaction Mechanism

The synthesis proceeds through a two-step SN1 mechanism at each of the two tertiary alcohol functional groups.[10] The mechanism is favored due to the formation of a stable tertiary carbocation intermediate.[3][11]

Step-by-Step Mechanism:

-

Protonation: The lone pair of electrons on the oxygen atom of a hydroxyl group attacks a proton (H⁺) from the hydrochloric acid. This step is a rapid equilibrium that converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[7][8][12]

-

Carbocation Formation: The protonated hydroxyl group departs as a water molecule, leaving behind a stable tertiary carbocation. This is the rate-limiting step of the SN1 reaction.[3][13]

-

Nucleophilic Attack: A chloride ion (Cl⁻), acting as a nucleophile, attacks the electrophilic carbocation.[6][8]

-

Repeat: The process is repeated for the second hydroxyl group on the molecule to form the final this compound product.

Caption: Step-by-step SN1 mechanism for dichlorination of the diol.

Quantitative Data Summary

The following tables summarize the key physical properties and reported reaction data for the synthesis.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 2,5-Dimethyl-2,5-hexanediol | C₈H₁₈O₂ | 146.23 | 87 - 92 | 214 |

| this compound | C₈H₁₆Cl₂ | 183.12[14] | 63 - 68[10][15] | 72-82 @ 12 Torr[16] |

Table 2: Summary of Reaction Conditions and Yields

| Scale | Reactant (Diol) | Reagent (Conc. HCl) | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|---|

| Lab Scale | 50 g | 1 L | Room Temp. | - | Quantitative | [17][18] |

| Lab Scale | 10.0 g | 50 mL | Room Temp. | 16 hours | - | [16] |

| Lab Scale | 200 g | 3 L | Room Temp. | 4 hours | 92% (crude) | [16] |

| Undergraduate Lab | 0.25 g | 2 mL | Room Temp. | 5 - 15 min | - |[13] |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Protocol 1: General Laboratory Scale Synthesis

This protocol is adapted from a procedure reported by Bruson H et al.[17][18]

Materials:

-

2,5-Dimethyl-2,5-hexanediol (50 g)

-

Concentrated Hydrochloric Acid (1 L)

-

Large Erlenmeyer flask or reaction vessel

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

In a large Erlenmeyer flask, add 1 L of concentrated hydrochloric acid.

-

While stirring at room temperature, add 50 g of 2,5-dimethyl-2,5-hexanediol portion-wise to the acid.

-

The diol will initially dissolve, and as the reaction proceeds, the this compound product will precipitate as a white solid.[9][16]

-

Continue stirring the suspension at room temperature. The reaction is typically complete within a few hours.[16]

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with several portions of cold water to remove any residual acid.[16]

-

Dry the product under high vacuum to afford the purified this compound.[16]

Protocol 2: Synthesis with Workup and Purification

This protocol includes a detailed workup and purification procedure.[16]

Materials:

-

2,5-Dimethyl-2,5-hexanediol (200 g, 1.37 mol)

-

Concentrated Hydrochloric Acid (3 L)

-

Ethyl acetate (B1210297)

-

Hexanes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Add 200 g of 2,5-dimethyl-2,5-hexanediol as a solid in portions to 3 L of concentrated hydrochloric acid in a large flask, stirring at room temperature.

-

Stir the reaction mixture for 4 hours. The product will precipitate during this time.[16]

-

Add 1 L of a 50% ethyl acetate in hexanes solution to the flask and transfer the mixture to a large separatory funnel.

-

Separate the organic layer. Wash the organic layer several times with water until the aqueous washings are neutral as indicated by pH paper.[16]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvents in vacuo at room temperature using a rotary evaporator.

-

Dissolve the crude product in a minimal amount of hexanes.

-

Purify the product by passing it through a plug of silica gel, eluting with hexanes.[16]

-

Remove the hexanes in vacuo to yield the pure this compound as a white solid. A recovery of 230 g (92% yield) has been reported for this procedure.[16]

Caption: A typical workflow for the synthesis, isolation, and analysis of the product.

Safety Considerations

-

Concentrated Hydrochloric Acid: Concentrated HCl (12N) is highly corrosive and toxic. It can cause severe chemical burns to the skin, eyes, and respiratory tract.[13] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[13]

-

Organic Solvents: Solvents such as hexanes and ethyl acetate are volatile and flammable. Handle them away from ignition sources in a fume hood.

-

Product: The toxicological properties of this compound are not fully known. It should be handled with care.[15]

References

- 1. ERIC - EJ913062 - Synthesis of this compound by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]

- 2. Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction | Semantic Scholar [semanticscholar.org]

- 3. homework.study.com [homework.study.com]

- 4. Synthesis of this compound by an SN1 Reaction - Dialnet [dialnet.unirioja.es]

- 5. researchgate.net [researchgate.net]

- 6. homework.study.com [homework.study.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Solved In this experiment you will be performing the Snl | Chegg.com [chegg.com]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. notability.com [notability.com]

- 14. This compound [webbook.nist.gov]

- 15. datapdf.com [datapdf.com]

- 16. echemi.com [echemi.com]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. This compound | 6223-78-5 [chemicalbook.com]

An In-depth Technical Guide to the SN1 Reaction Mechanism for the Synthesis of 2,5-Dichloro-2,5-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SN1 (Substitution Nucleophilic Unimolecular) reaction mechanism as it applies to the synthesis of 2,5-dichloro-2,5-dimethylhexane. This reaction is a classic example of an SN1 pathway, involving the formation of a stable tertiary carbocation intermediate. This document outlines the reaction kinetics, mechanism, experimental protocols, and key data points relevant to this synthesis.

Reaction Overview and Mechanism

The synthesis of this compound is achieved by treating 2,5-dimethyl-2,5-hexanediol (B89615) with concentrated hydrochloric acid.[1][2][3][4][5] The overall reaction is a bimolecular substitution where the two hydroxyl groups of the diol are replaced by chlorine atoms.

Overall Reaction:

The reaction proceeds via an SN1 mechanism, which is characterized by a two-step process for each hydroxyl group substitution. The rate-determining step is the unimolecular dissociation of the protonated alcohol to form a carbocation.[1][6][7] Given that the substrate is a tertiary alcohol, the formation of a highly stable tertiary carbocation is favored, making the SN1 pathway particularly efficient.[8][9][10]

The key mechanistic steps are:

-

Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group acts as a Lewis base and is protonated by the strong acid (HCl). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[1][9][10]

-

Formation of the Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation. This is the slow, rate-determining step of the reaction.[1][6][9]

-

Nucleophilic Attack: The chloride ion (Cl⁻) from the hydrochloric acid acts as a nucleophile and attacks the electrophilic carbocation. This step is fast and results in the formation of the C-Cl bond.[1][6][9]

This three-step sequence occurs for both hydroxyl groups on the 2,5-dimethyl-2,5-hexanediol molecule to yield the final product, this compound.

Data Presentation

The following tables summarize key quantitative data for the starting material and the product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 2,5-Dimethyl-2,5-hexanediol | C₈H₁₈O₂ | 146.23 | 87 | - | - |

| This compound | C₈H₁₆Cl₂ | 183.12 | 63-66.5[5] | 194 | 0.998[11] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Peaks/Signals |

| Infrared (IR) Spectroscopy | C-H stretching: 2850-3000 cm⁻¹ C-H bending: 1375-1450 cm⁻¹ C-Cl stretching: 600-800 cm⁻¹[12] |

| ¹H NMR (CDCl₃) | δ 1.60 (s, 12H), 1.95 (s, 4H)[13] |

| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺): m/z = 183. Isotopic pattern for two chlorine atoms is expected.[11] |

Experimental Protocols

The synthesis of this compound can be carried out using various published procedures. Below is a detailed methodology adapted from several sources, suitable for a research laboratory setting.[1][2][11][13]

Materials:

-

2,5-Dimethyl-2,5-hexanediol

-

Concentrated Hydrochloric Acid (12 N)

-

Deionized Water

-

Hexanes

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Equipment:

-

Round-bottom flask with a stir bar

-

Stir plate

-

Ice bath

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-

Spectroscopic instrumentation (IR, NMR, MS)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethyl-2,5-hexanediol (1.0 eq). Cool the flask in an ice bath.

-

Addition of HCl: Slowly add concentrated hydrochloric acid (excess, e.g., 20 eq) to the cooled and stirring diol. The diol will gradually dissolve, and a white precipitate of the product will form.[13]

-

Reaction: Allow the reaction mixture to stir at room temperature for a designated period (e.g., 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 95:5 hexanes/ethyl acetate).[1][5]

-

Workup:

-

Once the reaction is complete, add a significant volume of deionized water to the reaction mixture to quench the reaction and dissolve any remaining HCl.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filtered solid with several portions of cold deionized water until the washings are neutral to pH paper.[13]

-

-

Purification:

-

For higher purity, the crude product can be recrystallized. Dissolve the crude solid in a minimal amount of a suitable solvent (e.g., hexanes) with gentle heating.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold hexanes.

-

Alternatively, for a non-crystalline workup, the product can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent removed in vacuo. The crude product can then be purified by silica (B1680970) gel chromatography.[13]

-

-

Drying and Characterization:

-

Dry the purified product under vacuum to remove any residual solvent.

-

Determine the yield of the final product. A high yield of over 90% has been reported.[13]

-

Characterize the product by determining its melting point and acquiring spectroscopic data (IR, NMR, Mass Spectrometry) to confirm its identity and purity.

-

Visualizations

Diagram 1: SN1 Reaction Mechanism

Caption: The three-step SN1 mechanism for one hydroxyl group.

Diagram 2: Experimental Workflow

Caption: A generalized workflow for the synthesis and purification.

References

- 1. notability.com [notability.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. ERIC - EJ913062 - Synthesis of this compound by an S[subscript N]1 Reaction, Journal of Chemical Education, 2010-Jan [eric.ed.gov]

- 4. Synthesis of 2, 5-Dichloro-2, 5-dimethylhexane by an SN1 reaction | Semantic Scholar [semanticscholar.org]

- 5. datapdf.com [datapdf.com]

- 6. pharmdguru.com [pharmdguru.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. spectrabase.com [spectrabase.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound|CAS 6223-78-5 [benchchem.com]

- 12. brainly.com [brainly.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 2,5-Dichloro-2,5-dimethylhexane

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,5-dichloro-2,5-dimethylhexane. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and purity assessment. This document details the expected spectral data, experimental protocols for its acquisition, and a structural representation to aid in the interpretation of the spectrum.

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's symmetry. The spectral data, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of Protons) | Assignment |

| ~1.61 | Singlet | 12H | Four equivalent methyl groups (-CH₃) |

| ~1.96 | Singlet | 4H | Two equivalent methylene (B1212753) groups (-CH₂-) |

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific spectrometer frequency used.[1]

Structural Interpretation

The chemical structure of this compound possesses a high degree of symmetry, with a C₂ axis passing through the center of the C3-C4 bond. This symmetry renders the four methyl groups chemically and magnetically equivalent. Consequently, they resonate at the same chemical shift, producing a single, sharp peak with an integration value corresponding to twelve protons.

Similarly, the two methylene groups are also equivalent due to the molecule's symmetry. Their protons, therefore, produce a single resonance, which integrates to four protons. The absence of adjacent, non-equivalent protons for both the methyl and methylene groups results in singlet multiplicities for both signals.

Experimental Protocols

The following section outlines a typical experimental protocol for the synthesis of this compound and the subsequent acquisition of its ¹H NMR spectrum.

Synthesis of this compound

A common method for the synthesis of this compound is through the reaction of 2,5-dimethylhexane-2,5-diol with concentrated hydrochloric acid.[2][3]

Materials:

-

2,5-dimethylhexane-2,5-diol

-

Concentrated Hydrochloric Acid

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, 2,5-dimethylhexane-2,5-diol is dissolved in an excess of cold (0 °C) concentrated hydrochloric acid.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the product, which may precipitate as a white solid, is collected. Alternatively, the reaction mixture can be extracted with dichloromethane.

-

The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

¹H NMR Spectrum Acquisition

Instrumentation:

-

A nuclear magnetic resonance (NMR) spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

Data Acquisition Parameters (Typical for a 300 MHz Spectrometer):

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: 30-45 degrees

-

Spectral Width: 0-10 ppm

Mandatory Visualization

The following diagrams illustrate the chemical structure and the relationship between the proton environments in this compound.

Caption: Chemical structure and proton environments of this compound.

Caption: Experimental workflow for the ¹H NMR analysis of this compound.

References

In-Depth Technical Guide: 13C NMR Spectral Data of 2,5-Dichloro-2,5-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-dichloro-2,5-dimethylhexane. It includes tabulated quantitative data, detailed experimental protocols for the synthesis of the compound, and a logical diagram illustrating the carbon environments, designed to support research and development in organic synthesis and drug discovery.

Data Presentation: 13C NMR Spectral Data

The 13C NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl3). Due to the molecule's symmetry, three distinct signals are observed, corresponding to the four unique carbon environments.

Table 1: 13C NMR Chemical Shifts for this compound

| Signal | Chemical Shift (δ) in ppm | Carbon Assignment |

| 1 | 70.35 | C2, C5 |

| 2 | 41.14 | C3, C4 |

| 3 | 32.52 | C1, C6, C1', C6' (Methyl Carbons) |

Solvent: CDCl3

Experimental Protocols

The following section details the synthetic procedures for obtaining this compound, which serves as the sample preparation for NMR analysis.

Synthesis via Thionyl Chloride

A solution of 2,5-dimethyl-2,5-hexanediol (B89615) (20.0 g, 136.8 mmol) is prepared in 250 ml of dichloromethane. To this solution, thionyl chloride (25 ml, 341.8 mmol) is added at ambient temperature. The reaction mixture is stirred for 4 hours. Following the reaction, 250 ml of distilled water is added. The organic phase is separated and subsequently washed twice with 250 ml of a 10% sodium bicarbonate (NaHCO3) solution. The organic layer is then dried over magnesium sulfate (B86663) (MgSO4) and evaporated to dryness to yield this compound.[1]

Synthesis via Concentrated Hydrochloric Acid

Solid 2,5-dimethyl-2,5-hexanediol (10 g, 68.4 mmol) is placed in a reaction vessel with gentle stirring. Concentrated hydrochloric acid (80 mL) is added, and the resulting mixture is stirred slowly for 15 minutes. The suspension is then left to stand for 2 hours. The resulting solid is filtered and washed with two 30 mL portions of water. The solid is then dried under high vacuum to afford the final product.[1]

NMR Sample Preparation and Instrumentation

The 13C NMR spectrum is typically acquired on a Jeol FX-90 instrument.[2] A sample of this compound is dissolved in deuterated chloroform (CDCl3) to an appropriate concentration for NMR analysis.

Visualization of Molecular Structure and Carbon Environments

The following diagram illustrates the chemical structure of this compound and the assignment of the unique carbon atoms corresponding to the 13C NMR signals.

Caption: Molecular structure and 13C NMR assignments for this compound.

References

Mass Spectrometry of 2,5-Dichloro-2,5-dimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,5-dichloro-2,5-dimethylhexane. Due to the limited availability of public experimental mass spectral data for this specific compound, this guide outlines the predicted fragmentation patterns based on established principles of mass spectrometry for halogenated hydrocarbons. It includes a detailed, generalized experimental protocol for the analysis of chlorinated hydrocarbons using Gas Chromatography-Mass Spectrometry (GC-MS). A summary of predicted quantitative data and a visual representation of the primary fragmentation pathways are provided to aid in the identification and structural elucidation of this compound.

Introduction

This compound (C8H16Cl2) is a halogenated alkane with a molecular weight of approximately 183.12 g/mol .[1][2] Mass spectrometry is a critical analytical technique for the structural confirmation and purity assessment of such compounds. Electron Ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that serve as a molecular fingerprint. The presence of two chlorine atoms is expected to produce characteristic isotopic patterns in the mass spectrum, owing to the natural abundance of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.[3]

Predicted Mass Spectrometry Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their predicted relative abundances.

| m/z (for ³⁵Cl) | Predicted Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 182/184/186 | [C₈H₁₆Cl₂]⁺ | Molecular Ion (M⁺) | Low |

| 147/149 | [C₈H₁₆Cl]⁺ | Loss of a chlorine radical (•Cl) | Moderate |

| 111 | [C₈H₁₅]⁺ | Loss of HCl from the [M-Cl]⁺ ion | Moderate |

| 93/95 | [C₄H₈Cl]⁺ | Cleavage of the C3-C4 bond | High |

| 57 | [C₄H₉]⁺ | tert-Butyl cation | High (likely base peak) |

| 41 | [C₃H₅]⁺ | Allyl cation | Moderate |

Note: Isotopic peaks for chlorine-containing fragments will appear at m/z+2, m/z+4, etc., with decreasing intensity.

Experimental Protocol: GC-MS Analysis of Chlorinated Hydrocarbons

This section outlines a general procedure for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

3.1. Sample Preparation

-

Dissolve a known quantity of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Prepare a series of dilutions to determine the optimal concentration for analysis, typically in the low ppm (mg/L) range.

-

If analyzing a complex matrix, a suitable extraction and clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary.

3.2. Instrumentation

-

Gas Chromatograph: An Agilent 7890B GC or equivalent.

-

Mass Spectrometer: An Agilent 7200 Q-TOF MS or equivalent.[4]

-

Column: A non-polar capillary column, such as a DB-5ms or HP-PONA (100 m x 0.25 mm ID x 0.5 µm), is suitable for separating non-polar chlorinated hydrocarbons.[4]

3.3. GC-MS Parameters

| Parameter | Setting |

| GC Inlet | |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | |

| Initial Temperature | 45 °C, hold for 3 min |

| Temperature Ramp | 10 °C/min to 325 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min (constant flow) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Electron Energy | 70 eV |

| Mass Range | m/z 35-300 |

| Scan Mode | Full Scan |

Note: These parameters may require optimization based on the specific instrument and analytical goals.

Predicted Fragmentation Pathways

The primary fragmentation of this compound under electron ionization is initiated by the removal of an electron, most likely from a lone pair on one of the chlorine atoms, to form the molecular ion. The subsequent fragmentation is driven by the formation of stable carbocations.

Caption: Predicted EI-MS fragmentation of this compound.

The logical flow of the fragmentation process is depicted in the following workflow diagram.

Caption: General workflow for GC-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation patterns, characterized by the loss of chlorine and cleavage leading to stable tertiary carbocations, along with the detailed experimental protocol, offer a valuable resource for researchers in the fields of analytical chemistry and drug development. The provided diagrams visually summarize the key fragmentation pathways and the analytical workflow, facilitating a deeper understanding of the analysis of this compound.

References

Solubility Profile of 2,5-Dichloro-2,5-dimethylhexane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-2,5-dimethylhexane is a halogenated alkane of interest in various fields of organic synthesis and material science. A thorough understanding of its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides a summary of the currently available solubility data, detailed experimental protocols for determining solubility, and a logical workflow for solvent selection.

Qualitative Solubility Data

| Solvent | Solvent Type | Solubility |

| Hexane | Nonpolar | Soluble[1] |

| Diethyl Ether | Polar aprotic | Soluble[2] |

| Methanol | Polar protic | Soluble[2] |

| Chloroform | Polar aprotic | Sparingly soluble[2] |

| Dichloromethane | Polar aprotic | Sparingly soluble[2] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental methodologies can be employed.

Method 1: Gravimetric Determination of Solubility

This method involves the preparation of a saturated solution at a specific temperature, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Volumetric flasks

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

-

Place the container in a temperature-controlled shaker or water bath and agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

After equilibration, allow the solution to stand undisturbed at the set temperature for several hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette, avoiding any solid particles.

-

Filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or vial.

-

Evaporate the solvent from the dish or vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, place the dish or vial in a vacuum desiccator to remove any residual solvent.

-

Weigh the dish or vial containing the dried solute.

-

Calculate the solubility in g/100 mL or other desired units by subtracting the initial weight of the container from the final weight and normalizing to the volume of the solvent used.

Method 2: Isothermal Shake-Flask Method followed by Analytical Quantification

This is a widely used method for solubility determination. A saturated solution is prepared, and the concentration of the solute is determined using an appropriate analytical technique.

Materials:

-

This compound

-

Selected organic solvent

-

Temperature-controlled shaker bath

-

Centrifuge

-

Analytical instrument (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID) or a UV-Vis Spectrophotometer if the compound has a chromophore).

-

Volumetric glassware for dilutions

Procedure:

-

Add an excess of this compound to a known volume of the solvent in a series of vials.

-

Place the vials in a temperature-controlled shaker bath and agitate for an extended period (e.g., 72 hours) to ensure equilibrium.

-

After shaking, centrifuge the vials at the same temperature to separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.

-

Calculate the solubility based on the measured concentration and the dilution factor.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a specific application, such as a chemical reaction or a purification process like recrystallization, involves a systematic approach. The following diagram illustrates a logical workflow for this process.

Caption: A flowchart illustrating the decision-making process for selecting an optimal solvent.

References

An In-depth Technical Guide to the Intermolecular Forces in 2,5-Dichloro-2,5-dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the intermolecular forces governing the physical and chemical properties of 2,5-dichloro-2,5-dimethylhexane. A thorough examination of London dispersion forces and dipole-dipole interactions is presented, supported by available physical property data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the molecular behavior of this halogenated alkane.

Introduction

This compound is a halogenated hydrocarbon with the chemical formula C₈H₁₆Cl₂. Its molecular structure, featuring two tertiary alkyl chlorides, gives rise to a specific set of intermolecular forces that dictate its physical characteristics, such as boiling point, melting point, and solubility. Understanding these forces is crucial for predicting its behavior in various chemical environments and for its application in organic synthesis and materials science. This guide will delve into the nature of these interactions, supported by quantitative data and a discussion of relevant experimental methodologies.

Primary Intermolecular Forces in this compound

The intermolecular forces present in this compound are primarily of two types:

-

London Dispersion Forces (LDF): These are the weakest type of intermolecular force and arise from temporary fluctuations in electron density around a molecule, creating instantaneous dipoles. These temporary dipoles can induce dipoles in neighboring molecules, resulting in a weak electrostatic attraction. As a relatively large molecule with a significant number of electrons, this compound exhibits substantial London dispersion forces. These forces are the predominant intermolecular interaction for this compound.[1]

-

Dipole-Dipole Interactions: The carbon-chlorine (C-Cl) bonds in this compound are polar due to the difference in electronegativity between carbon and chlorine. This polarity results in a permanent dipole moment for the molecule. Consequently, molecules of this compound can align themselves so that the positive end of one molecule is attracted to the negative end of another, leading to dipole-dipole interactions.[2] However, due to the symmetrical nature of the molecule, the overall molecular dipole moment is expected to be relatively small. In many alkyl halides, the contribution of London dispersion forces to the overall intermolecular attraction is more significant than that of dipole-dipole interactions.

It is important to note that due to the absence of hydrogen atoms bonded to highly electronegative atoms like oxygen, nitrogen, or fluorine, this compound does not exhibit hydrogen bonding, which is a much stronger type of intermolecular force.

Quantitative Data

The physical properties of this compound are a direct consequence of the interplay of its intermolecular forces. The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆Cl₂ | [3][4] |

| Molecular Weight | 183.12 g/mol | [3][4] |

| Boiling Point | 194 °C (at 760 mmHg) | [3] |

| 221.51 °C (estimate) | [5][6] | |

| Melting Point | 63-64 °C | [3][5] |

| Density | 1.0 ± 0.1 g/cm³ | |

| 1.0333 (estimate) | [6] | |

| Refractive Index | 1.44 | [3] |

| 1.4345 (estimate) | [6] | |

| Solubility | Soluble in nonpolar solvents like hexane. | [1] |

Note: Some of the listed values are estimates and should be considered as such.

Visualization of Intermolecular Forces

The following diagram, generated using the DOT language, illustrates the hierarchy and nature of the intermolecular forces present in this compound.

Caption: Intermolecular forces in this compound.

Experimental Protocols

Determination of Dipole Moment

The dipole moment of a molecule in solution is typically determined by measuring the dielectric constant of the solution.

Methodology: The Heterodyne-Beat Method

-

Solution Preparation: A series of solutions of this compound in a non-polar solvent (e.g., benzene (B151609) or cyclohexane) are prepared at various known concentrations.

-

Capacitance Measurement: The capacitance of a cell filled with each solution is measured using a high-precision capacitance bridge. A heterodyne-beat method is often employed for its high sensitivity. This involves two high-frequency oscillators, one with a fixed frequency and the other incorporating the capacitance cell. The difference in frequency (beat frequency) is measured.

-

Dielectric Constant Calculation: The dielectric constant (ε) of each solution is calculated from the measured capacitance.

-

Density and Refractive Index Measurement: The density (ρ) and refractive index (n) of each solution are also measured.

-

Data Analysis: The total molar polarization (P) of the solution is calculated using the Debye equation or a modification thereof. By plotting the molar polarization against the mole fraction of the solute, the dipole moment (μ) can be extrapolated.

Determination of Polarizability

The polarizability of a molecule is related to its ability to form an induced dipole in the presence of an electric field and can be determined from refractive index measurements.

Methodology: Refractometry

-

Refractive Index Measurement: The refractive index (n) of a pure sample of this compound (in its liquid state, if possible, or in solution) is measured using a refractometer, typically at the sodium D-line (589 nm).

-

Molar Refraction Calculation: The molar refraction (Rₘ) is calculated using the Lorentz-Lorenz equation: Rₘ = [(n² - 1) / (n² + 2)] * (M / ρ) where M is the molar mass and ρ is the density.

-

Polarizability Calculation: The polarizability (α) is then determined from the molar refraction using the following relationship: α = (3 / (4πNₐ)) * Rₘ where Nₐ is Avogadro's number.

Conclusion

The intermolecular forces in this compound are dominated by London dispersion forces, with a smaller contribution from dipole-dipole interactions arising from its polar carbon-chlorine bonds. This combination of forces explains its observed physical properties, including its moderate boiling and melting points and its solubility in nonpolar solvents. While specific quantitative data for its dipole moment and polarizability are not widely published, established experimental protocols exist for their determination. A deeper understanding of these fundamental molecular properties is essential for the effective application of this compound in scientific research and industrial processes.

References

An In-depth Technical Guide to 2,5-Dichloro-2,5-dimethylhexane: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, detailed handling precautions, and experimental protocols for 2,5-Dichloro-2,5-dimethylhexane (CAS No. 6223-78-5). The information is intended for use by trained professionals in a laboratory or research setting.

Chemical Identification and Properties

This compound is a chlorinated hydrocarbon primarily used as a chemical intermediate in organic synthesis.[1] It is a solid at room temperature.[2]

| Property | Value | Reference |

| Molecular Formula | C8H16Cl2 | [3] |

| Molecular Weight | 183.12 g/mol | [2] |

| CAS Number | 6223-78-5 | [3] |

| Appearance | Solid | [2] |

| Boiling Point | 194 °C | [2] |

| Melting Point | 63-64 °C | [2] |

| Relative Density | 1 | [2] |

| Refractive Index | 1.44 | [2] |

Hazard Identification and Classification

This compound is classified as hazardous. It is crucial to handle it with appropriate safety measures.

| Hazard Classification | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[3] |

| Serious Eye Irritation | H319 | Causes serious eye irritation.[3] |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[3] |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[4] |

NFPA 704 Ratings: [3]

-

Health: 2 (Intense or continued exposure could cause temporary incapacitation or possible residual injury unless prompt medical attention is given.)

-

Flammability: 1 (Must be preheated before ignition can occur.)

-

Reactivity: 0 (Normally stable, even under fire exposure conditions, and are not reactive with water.)

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1]

-

Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[3]

Personal Protective Equipment (PPE): [1][4]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and protective clothing are required.

-

Respiratory Protection: In case of inadequate ventilation or potential for dust/mist formation, use a NIOSH-approved respirator.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe dust, mist, or spray.[3]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in the handling area.[3]

Storage Conditions: [1]

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed to prevent the release of vapors.

-

Store away from incompatible materials, such as strong oxidizing agents.

Below is a logical workflow for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound.

Accidental Release and First Aid Measures

-

Evacuate unnecessary personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

For solid spills, sweep or shovel the material into a suitable container for disposal, minimizing dust generation.

-

Prevent the spill from entering drains or public waters.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Experimental Protocol: Synthesis via SN1 Reaction

This compound can be synthesized from 2,5-dimethyl-2,5-hexanediol (B89615) using concentrated hydrochloric acid in an SN1 reaction.

Materials:

-

2,5-dimethyl-2,5-hexanediol

-

Concentrated Hydrochloric Acid (12N)

-

Water

-

Round Bottom Flask

-

Stir bar and stir plate

-

Buchner Funnel and filter flask

-

Filter paper

Procedure:

-

Reaction Setup: Weigh 0.25 g of 2,5-dimethyl-2,5-hexanediol and add it to a 25 mL round bottom flask containing a stir bar.

-

Reaction: In a fume hood, add 2 mL of concentrated (12N) hydrochloric acid to the flask and stir the mixture at room temperature.

-

Monitoring: After 5 minutes, monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present, continue stirring for an additional 10 minutes and re-check with TLC.

-

Quenching: Once the reaction is complete, add 10 mL of water to the flask to quench the reaction.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Rinse the flask and the filtered solid with additional water to remove any remaining acid.

-